
2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis due to their stability and functional group tolerance .
Molecular Structure Analysis
The molecular formula of “2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” is C13H17BF2O3 . It has a molecular weight of 270.08 .Chemical Reactions Analysis
Organoboron compounds like “2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.14±0.1 g/cm3 and a predicted boiling point of 332.6±42.0 °C .Scientific Research Applications
Synthesis and Polymer Applications
2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester, plays a pivotal role in the synthesis of hyperbranched polythiophenes, demonstrating its utility in the field of polymer chemistry. Segawa et al. (2013) have successfully prepared hyperbranched polythiophene with nearly 100% branching by utilizing a catalyst-transfer Suzuki–Miyaura coupling reaction, highlighting the ester's role in producing nearly defect-free polymers (Segawa, Higashihara, & Ueda, 2013). Similarly, Takagi et al. (2002) have applied the borylation-coupling sequence of the ester in the synthesis of unsymmetrical 1,3-dienes, showcasing its importance in creating complex molecular architectures (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Advanced Material Development
Neilson et al. (2007) reported the use of a similar ester in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, indicating its significance in developing materials with tailored light emission properties, thus contributing to the advancement of photoluminescent materials (Neilson, Budy, Ballato, & Smith, 2007).
Novel Photoluminescent Properties
Shoji et al. (2017) discovered that simple arylboronic esters exhibit room-temperature phosphorescence, challenging the conventional understanding that phosphorescent organic molecules require heavy atoms. This finding, based on theoretical calculations and compound surveys, suggests that the photophysical properties of these esters could lead to new applications in organic electronics and photonics (Shoji et al., 2017).
Organic Synthesis and Catalysis
Zhang et al. (2017) and Nojima et al. (2016) have explored the catalytic capabilities of these esters, including their use in stereoselective borylation reactions and the synthesis of π-conjugated polymers with terminal boronic acid esters. These studies illustrate the ester's versatility in facilitating complex organic transformations and polymer syntheses (Zhang, Dai, Liu, & Cao, 2017); (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Mechanism of Action
In Suzuki–Miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
properties
IUPAC Name |
2-(2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(17-5)7-10(15)11(9)16/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZHENCMSDHLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2598637.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2598639.png)
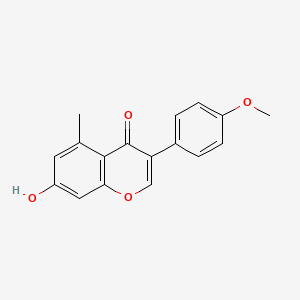

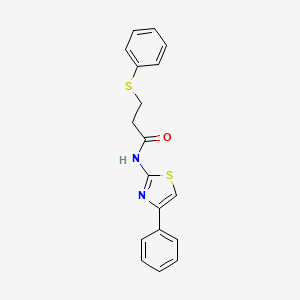
![3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2598646.png)
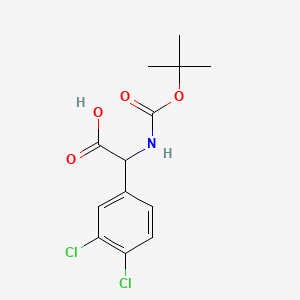
![1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2598648.png)

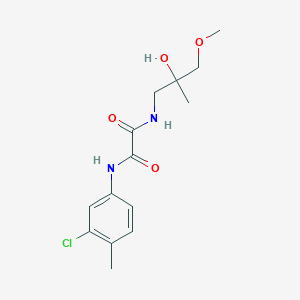
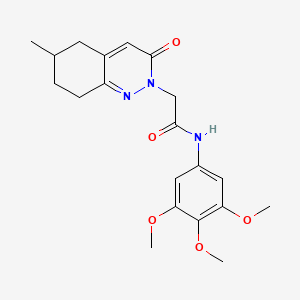
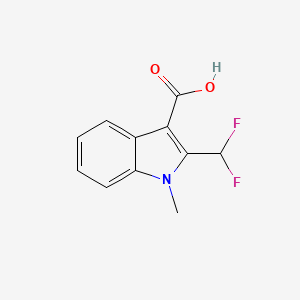
![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2598658.png)